molecular formula C13H8Cl3NO2 B1682955 3',5,5'-Trichlorosalicylanilide CAS No. 106480-60-8

3',5,5'-Trichlorosalicylanilide

Cat. No.: B1682955
CAS No.: 106480-60-8
M. Wt: 316.6 g/mol
InChI Key: FJIIZNKTKISOBM-UHFFFAOYSA-N
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Description

3',5,5'-Trichlorosalicylanilide is an organic compound with a molecular formula of C13H8Cl3NO2. This compound is characterized by the presence of three chlorine atoms, a hydroxyl group, and an amide group attached to a benzene ring. It is primarily used in various chemical and pharmaceutical applications due to its unique chemical properties.

Scientific Research Applications

3',5,5'-Trichlorosalicylanilide has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly in the treatment of bacterial infections and inflammatory diseases.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3',5,5'-Trichlorosalicylanilide typically involves the following steps:

    Nitration: The starting material, 2-hydroxybenzoic acid, is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder and hydrochloric acid.

    Chlorination: The amino group is chlorinated using thionyl chloride to form the corresponding chloro derivative.

    Amidation: The final step involves the reaction of the chlorinated derivative with 3,5-dichloroaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form this compound.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale batch processes using similar reaction conditions as described above. The reactions are carried out in stainless steel reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3',5,5'-Trichlorosalicylanilide undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of 5-chloro-N-(3,5-dichlorophenyl)-2-oxobenzamide.

    Reduction: Formation of 5-chloro-N-(3,5-dichlorophenyl)-2-aminobenzamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 3',5,5'-Trichlorosalicylanilide involves its interaction with specific molecular targets and pathways. The compound is believed to inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to the disruption of bacterial growth and proliferation. Additionally, its anti-inflammatory effects are thought to be mediated through the inhibition of pro-inflammatory cytokines and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-N-(3,5-dichlorophenyl)-2-methoxybenzamide
  • 5-chloro-N-(3,5-dichlorophenyl)-2-nitrobenzamide
  • 5-chloro-N-(3,5-dichlorophenyl)pentanamide

Uniqueness

3',5,5'-Trichlorosalicylanilide is unique due to the presence of the hydroxyl group, which imparts distinct chemical and biological properties compared to its methoxy and nitro analogs. The hydroxyl group enhances its solubility in aqueous media and may contribute to its biological activity by facilitating interactions with target enzymes and receptors.

Properties

IUPAC Name

5-chloro-N-(3,5-dichlorophenyl)-2-hydroxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl3NO2/c14-7-1-2-12(18)11(6-7)13(19)17-10-4-8(15)3-9(16)5-10/h1-6,18H,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJIIZNKTKISOBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C(=O)NC2=CC(=CC(=C2)Cl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Using 5-chlorosalicylic acid and 3,5-dichloroaniline as the raw materials, the same operation as the example 16 gave the title compound.
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Yield
41.2%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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